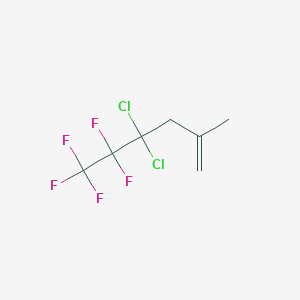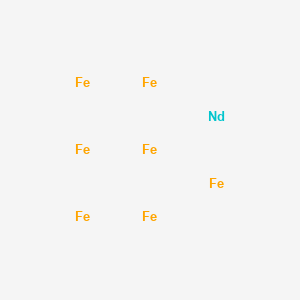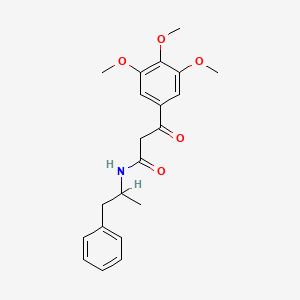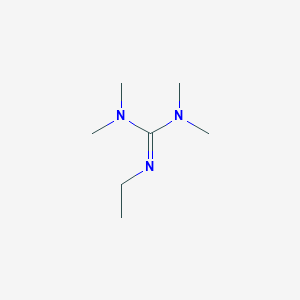
N-butyl-6-nitroindazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-6-nitroindazole-1-carboxamide is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of the nitro group and the carboxamide functionality in this compound makes it a compound of interest for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-nitroindazole-1-carboxamide typically involves the reaction of 6-nitroindazole with butylamine in the presence of a coupling agent. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale amidation reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-6-nitroindazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the nitro group.
Applications De Recherche Scientifique
N-butyl-6-nitroindazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of N-butyl-6-nitroindazole-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carboxamide functionality allows the compound to form hydrogen bonds with biological targets, enhancing its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Nitroindazole: A closely related compound with similar biological activities.
N-butylindazole: Lacks the nitro group but shares the indazole core structure.
N-butyl-1H-indazole-3-carboxamide: Similar structure but with different substitution patterns.
Uniqueness
N-butyl-6-nitroindazole-1-carboxamide is unique due to the presence of both the nitro group and the carboxamide functionality, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research applications .
Propriétés
Numéro CAS |
24240-33-3 |
|---|---|
Formule moléculaire |
C12H14N4O3 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
N-butyl-6-nitroindazole-1-carboxamide |
InChI |
InChI=1S/C12H14N4O3/c1-2-3-6-13-12(17)15-11-7-10(16(18)19)5-4-9(11)8-14-15/h4-5,7-8H,2-3,6H2,1H3,(H,13,17) |
Clé InChI |
BZYCNDXLQSDOSG-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14708347.png)

![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)











